molecular formula C12H11ClF2 B2986332 1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane CAS No. 2287317-36-4

1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2986332
CAS No.: 2287317-36-4
M. Wt: 228.67
InChI Key: VTFPNZQIFFEGHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere for phenyl rings, providing enhanced metabolic stability and improved pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bicyclo[1.1.1]pentane core or the substituents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized bicyclo[1.1.1]pentane derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane core can mimic the structure of phenyl rings, allowing it to interact with biological targets in a similar manner. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound, used as a bioisostere for phenyl rings.

    1-(Hydroxymethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane: A similar compound with a hydroxymethyl group instead of a chloromethyl group.

    1-(Aminomethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane: A derivative with an aminomethyl group.

Uniqueness

1-(Chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane is unique due to its specific functional groups, which impart distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

1-(chloromethyl)-3-(2,6-difluorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClF2/c13-7-11-4-12(5-11,6-11)10-8(14)2-1-3-9(10)15/h1-3H,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFPNZQIFFEGHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=C(C=CC=C3F)F)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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